2-Ethyl-2-hexylmalonic acid

Catalog No.
S12456361
CAS No.
4473-04-5
M.F
C11H20O4
M. Wt
216.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-hexylmalonic acid

CAS Number

4473-04-5

Product Name

2-Ethyl-2-hexylmalonic acid

IUPAC Name

2-ethyl-2-hexylpropanedioic acid

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c1-3-5-6-7-8-11(4-2,9(12)13)10(14)15/h3-8H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

ZFUULEVFTWFFKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)(C(=O)O)C(=O)O

2-Ethyl-2-hexylmalonic acid is a gem-disubstituted aliphatic dicarboxylic acid characterized by a fully blocked alpha-carbon and a highly asymmetric alkyl substitution pattern. In industrial and pharmaceutical synthesis, it serves as a critical precursor for lipophilic active pharmaceutical ingredients (APIs) and specialized diols (e.g., 2-ethyl-2-hexyl-1,3-propanediol) used in advanced polyesters and cyclic acetals [1]. Its defined steric bulk and high lipophilicity make it an essential building block where precise control over downstream hydrophobicity, polymer free-volume, or API membrane permeability is required [2].

Research Fit

Asymmetric gem-disubstituted C2 architecture (ethyl + n-hexyl)
Precursor to branched C10 acids via malonic ester synthesis
Key intermediate for 5-ethyl-5-hexyl barbiturate pharmacophore research
Liquid physical state supports solution-phase synthetic workflows

Substituting 2-ethyl-2-hexylmalonic acid with mono-alkylated analogs like 2-hexylmalonic acid introduces an unblocked alpha-proton, leading to uncontrolled secondary alkylations and premature decarboxylation during high-temperature processing. Conversely, symmetric disubstituted alternatives like 2,2-diethylmalonic acid fail to provide the necessary lipophilic chain length, drastically reducing the lipid solubility of downstream pharmaceutical intermediates [1]. In materials science, lacking the asymmetric ethyl/hexyl bulky group increases the crystallinity of derived polyesters and cyclic acetals, which compromises low-temperature flexibility and impact resistance in formulated products [2].

Substitution Risk

Mono-substituted malonic acids
Ethylmalonic or hexylmalonic acid cannot replicate the dual-substituent lipophilic profile and decarboxylation pathway.
Symmetrically disubstituted analogs
2,2-Diethylmalonic acid cannot yield the same branched C10 acid or 5-ethyl-5-hexyl pharmacophore.
Structural isomer (2-ethyl-hexyl malonic acid)
Different connectivity (branch on chain vs. α-carbon) alters steric and electronic properties, making products structurally distinct.

Lipophilicity and Downstream API Permeability

The extended hexyl chain in 2-ethyl-2-hexylmalonic acid significantly increases the nonpolar character of the molecule compared to short-chain symmetric analogs [1]. This structural feature directly translates to a higher partition coefficient (LogP), which is critical for downstream APIs that must cross the nonpolar lipid bilayer of cell membranes. Compared to 2,2-diethylmalonic acid, the ethyl/hexyl substitution provides a calculated LogP increase of approximately 2.4 log units, ensuring optimal lipophilicity for central nervous system penetrance.

Evidence DimensionCalculated Lipophilicity (cLogP) and Membrane Permeability
Target Compound DatacLogP ~ 3.2 (High lipophilicity)
Comparator Or Baseline2,2-Diethylmalonic acid (cLogP ~ 0.8)
Quantified Difference~2.4 log unit increase in lipophilicity
ConditionsPredictive modeling for API precursor selection

Procuring this specific compound ensures that downstream APIs achieve the necessary lipid solubility for rapid onset and effective cellular membrane penetration.

Lipophilicity
Head-to-head
Δ +2.9 (vs ethylmalonic acid) / +1.2 (vs hexylmalonic acid)
Reported higher lipophilicity context
Computed XLogP3, identical method

Alpha-Carbon Stability and Side-Reaction Suppression

Unlike mono-alkylated malonic acids, 2-ethyl-2-hexylmalonic acid features a fully blocked alpha-carbon. This gem-disubstitution completely prevents secondary alpha-alkylation during basic esterification or amidation workflows [1]. When compared to 2-hexylmalonic acid, which retains a reactive alpha-proton and typically yields >15% over-alkylated by-products under forcing conditions, the target compound ensures near-quantitative conversion to the desired di-functionalized derivative without the need for complex chromatographic purification.

Evidence DimensionSusceptibility to secondary alpha-alkylation
Target Compound Data0% secondary alkylation (fully blocked)
Comparator Or Baseline2-Hexylmalonic acid (>15% secondary alkylation by-products)
Quantified DifferenceComplete elimination of alpha-alkylation impurities
ConditionsStandard basic esterification/amidation workflows

The blocked alpha-carbon simplifies downstream processing and maximizes yield by eliminating the formation of difficult-to-separate over-alkylated impurities.

Mol. weight & flexibility
Cross-study
MW 216.27 | 8 rot. bonds
Δ +84 vs ethylmalonic acid; Δ +28 vs hexylmalonic acid
Reported flexibility & MW context
TPSA 74.6 Ų identical across series

Polymer Amorphization via Asymmetric Steric Bulk

When reduced to its corresponding diol (2-ethyl-2-hexyl-1,3-propanediol) and incorporated into polyesters, the asymmetric ethyl and hexyl groups severely disrupt polymer chain packing [1]. Compared to symmetric precursors like 2,2-diethylmalonic acid, the highly asymmetric steric bulk of 2-ethyl-2-hexylmalonic acid significantly lowers the crystallinity of the resulting polymer matrix [2]. This disruption increases the free-volume and lowers the glass transition temperature, which is essential for manufacturing flexible, transparent, and impact-resistant materials.

Evidence DimensionDownstream polymer chain packing and crystallinity
Target Compound DataHigh disruption (amorphous/low Tg)
Comparator Or Baseline2,2-Diethylmalonic acid derivatives (Higher tendency to crystallize)
Quantified DifferenceSignificant reduction in downstream polymer crystallinity
ConditionsCo-monomer incorporation in advanced polyesters

For materials science procurement, this compound is the optimal precursor for generating specialty diols that impart transparency and flexibility to high-performance polymers.

Decarboxylation
Head-to-head
Branched C10 acid (nearly quantitative) vs linear butyric acid (C4) / octanoic acid (C8)
Supports product-identity route selection
Thermal distillation, Marvel 1925
Pharmacophore access
Class-level
5-Ethyl-5-hexyl scaffold accessible vs not accessible from mono-substituted
Enables barbiturate pharmacophore research
GABA-A receptor studies; verify independently
Physical state
Reported
Liquid at RT (b.p. 370.6 °C) vs crystalline solid (m.p. ~108 °C for mono-substituted)
Supports handling & automation fit
Low volatility, density 1.084 g/cm³
Commercial purity
Data to verify
95% (AKSci); AldrichCPR (no CoA)
Procurement planning context
Supplier data; verify independently

Synthesis of Lipophilic Neurological APIs

2-Ethyl-2-hexylmalonic acid is the definitive precursor for synthesizing highly lipophilic barbiturates (such as hexethal) and related CNS-active compounds. Its specific ethyl/hexyl substitution pattern perfectly tunes the nonpolar character of the final API, ensuring rapid penetration of the blood-brain barrier and optimal pharmacokinetic profiles [1].

Precursor for Specialty Diols in Advanced Polyesters

The compound is readily reduced to 2-ethyl-2-hexyl-1,3-propanediol, a critical co-monomer used in the production of furan dicarboxylic acid (FDCA) based polyesters. The asymmetric steric bulk introduced by the ethyl and hexyl groups improves color stability, enhances gas barrier properties, and reduces unwanted crystallinity in the final polymer [2].

Hydrophobic Cyclic Acetal and Ketal Production

In industrial formulation chemistry, this malonic acid derivative serves as a building block for sterically hindered cyclic acetals. The bulky, asymmetric alkyl chains provide exceptional hydrolytic stability and hydrophobicity, making these derivatives ideal for use in specialized solvents, plasticizers, and protective coatings [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Barbiturate pharmacophore research
5-Ethyl-5-hexyl pharmacophore accessibility
GABA-A receptor binding & functional assay context
Branched C10 acid synthesis
Decarboxylation product identity
Product characterization (b.p., density, elemental analysis)
Lipophilic dicarboxylic acid scaffold
Computed lipophilicity (XLogP3)
Membrane partitioning & extraction behavior in design
Environmental analytical standard
Unique CAS & analytical signature
Method-specific retention time & purity confirmation

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

216.13615911 g/mol

Monoisotopic Mass

216.13615911 g/mol

Heavy Atom Count

15

UNII

7HFA0BPS9E

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